molecular formula C24H19F3N8O B12625408 Urea, N-[4-[7-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-

Urea, N-[4-[7-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-

Cat. No.: B12625408
M. Wt: 492.5 g/mol
InChI Key: UOOZSMNSBYVUGZ-UHFFFAOYSA-N
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Description

Urea, N-[4-[7-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]-N’-[3-(trifluoromethyl)phenyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a trifluoromethyl group, and an amino group, making it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[4-[7-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]-N’-[3-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the amino and trifluoromethyl groups. Common reagents used in these reactions include various amines, halogenated compounds, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Urea, N-[4-[7-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]-N’-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Urea, N-[4-[7-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]-N’-[3-(trifluoromethyl)phenyl]- has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyrazolo[1,5-a]pyrimidine core and the trifluoromethyl group plays a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-[4-[7-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]-N’-[3-(trifluoromethyl)phenyl]-
  • Urea, N-[4-[7-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]-N’-[3-(difluoromethyl)phenyl]-
  • Urea, N-[4-[7-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]-N’-[3-(methyl)phenyl]-

Uniqueness

The uniqueness of Urea, N-[4-[7-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]-N’-[3-(trifluoromethyl)phenyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H19F3N8O

Molecular Weight

492.5 g/mol

IUPAC Name

1-[4-[7-amino-3-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C24H19F3N8O/c1-34-13-15(10-30-34)20-12-31-35-21(28)19(11-29-22(20)35)14-5-7-17(8-6-14)32-23(36)33-18-4-2-3-16(9-18)24(25,26)27/h2-13H,28H2,1H3,(H2,32,33,36)

InChI Key

UOOZSMNSBYVUGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C3N=CC(=C(N3N=C2)N)C4=CC=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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